Propyl 2,3-dihydroxyhexadecanoate

Description

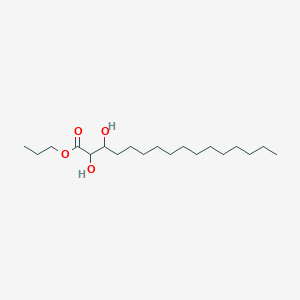

Propyl 2,3-dihydroxyhexadecanoate is a fatty acid ester derivative characterized by a 16-carbon (hexadecanoic acid) backbone with hydroxyl groups at positions 2 and 3 and a propyl ester group at the carboxyl terminus. This compound belongs to a broader class of polyhydroxy fatty acid esters, which are notable for their amphiphilic properties and biological relevance, including roles in cell membrane interactions, antimicrobial activity, and plant defense mechanisms . The hydroxyl groups enhance its polarity compared to non-hydroxylated esters, influencing solubility, reactivity, and interactions with biological systems.

Properties

CAS No. |

405089-06-7 |

|---|---|

Molecular Formula |

C19H38O4 |

Molecular Weight |

330.5 g/mol |

IUPAC Name |

propyl 2,3-dihydroxyhexadecanoate |

InChI |

InChI=1S/C19H38O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-17(20)18(21)19(22)23-16-4-2/h17-18,20-21H,3-16H2,1-2H3 |

InChI Key |

HTURBDLNLCWHKC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(C(C(=O)OCCC)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 2,3-dihydroxyhexadecanoate can be synthesized through esterification reactions. One common method involves the reaction of hexadecanoic acid with propanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion and to remove water formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors where hexadecanoic acid and propanol are continuously fed into the reactor, and the ester product is continuously removed. Catalysts such as sulfuric acid or solid acid catalysts are used to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Propyl 2,3-dihydroxyhexadecanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Oxidation of the hydroxyl groups can yield hexadecanedioic acid or 2,3-dioxohexadecanoic acid.

Reduction: Reduction of the ester group can produce 2,3-dihydroxyhexadecanol.

Substitution: Substitution reactions can yield various ethers or esters depending on the reagents used.

Scientific Research Applications

Propyl 2,3-dihydroxyhexadecanoate has several applications in scientific research:

Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.

Biology: It can be used to investigate the metabolic pathways of fatty acid esters in biological systems.

Medicine: Research on its potential as a drug delivery agent due to its ester linkage and biocompatibility.

Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of propyl 2,3-dihydroxyhexadecanoate involves its interaction with biological membranes and enzymes. The ester linkage allows it to be hydrolyzed by esterases, releasing hexadecanoic acid and propanol. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s solubility and interaction with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize propyl 2,3-dihydroxyhexadecanoate, we compare it with structurally and functionally related compounds from the Lotus species methanol extracts (Table 1) and other ester derivatives.

Table 1: Key Compounds and Relative Abundance (R.A.) in Lotus arabicus and L. glaber Methanol Extracts

| Compound Name | Structure Features | R.A. in L. arabicus | R.A. in L. glaber | Key Differences vs. This compound |

|---|---|---|---|---|

| Dodecanoic acid, 2,3-bis(acetyloxy)propyl ester | C12 backbone, acetyloxy groups at C2/C3 | 6.35% | 1.28% | Shorter chain (C12 vs. C16); acetylated hydroxyls vs. free hydroxyls |

| Hexadecanoic acid methyl ester | C16 backbone, methyl ester | 21.50% | 1.28% | No hydroxyl groups; methyl ester vs. propyl ester |

| Palmitic acid (hexadecanoic acid) | Free C16 carboxylic acid | — | 6.59% | Free acid form; lacks ester and hydroxyl groups |

| This compound (hypothetical) | C16 backbone, dihydroxy, propyl ester | Not detected | Not detected | Reference compound for comparison |

Structural and Functional Analysis

Chain Length and Hydroxylation: this compound’s C16 chain provides greater hydrophobicity compared to shorter analogs like dodecanoic acid derivatives (C12). However, the hydroxyl groups at C2/C3 increase its polarity, enabling interactions with polar solvents and biomolecules. In contrast, dodecanoic acid, 2,3-bis(acetyloxy)propyl ester (C12) has acetyl-protected hydroxyls, reducing polarity and likely altering bioactivity .

Ester Group Influence: The propyl ester group in the target compound offers intermediate lipophilicity between methyl esters (e.g., hexadecanoic acid methyl ester) and bulkier esters. Methyl esters are more volatile and less stable in biological systems, whereas propyl esters may enhance membrane permeability and metabolic stability .

Biological Implications: Hydroxylated esters like this compound are hypothesized to exhibit stronger antimicrobial or antioxidant activities compared to non-hydroxylated analogs (e.g., hexadecanoic acid methyl ester) due to their ability to form hydrogen bonds. However, acetylated derivatives (e.g., dodecanoic acid, 2,3-bis(acetyloxy)propyl ester) may show reduced bioavailability or altered metabolic pathways .

arabicus (21.50% R.A.), suggesting that chain length and ester groups significantly influence natural abundance and ecological roles .

Research Findings and Limitations

- Gaps in Direct Data: No studies directly quantifying this compound in natural sources or evaluating its bioactivity were identified. Current insights rely on extrapolation from analogs.

- Synthetic Potential: The compound’s hydroxylated structure makes it a candidate for synthetic modification to enhance bioactivity, e.g., as a surfactant or drug delivery agent.

- Ecological Significance: Hydroxy fatty acid esters in plants (e.g., Lotus species) are linked to stress response and pathogen resistance, suggesting this compound may have similar roles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.